2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide

Description

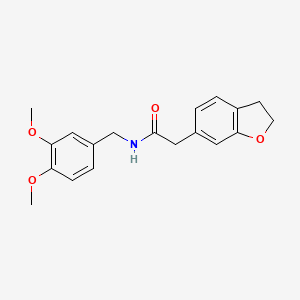

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic acetamide derivative characterized by a dihydrobenzofuran core and a 3,4-dimethoxybenzyl substituent. The dihydrobenzofuran moiety imparts partial aromaticity and conformational rigidity, while the 3,4-dimethoxybenzyl group introduces electron-donating methoxy substituents, which may influence electronic properties and binding interactions.

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C19H21NO4/c1-22-16-6-4-14(10-18(16)23-2)12-20-19(21)11-13-3-5-15-7-8-24-17(15)9-13/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,20,21) |

InChI Key |

HNYPJZZPDUMLMH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=CC3=C(CCO3)C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached through nucleophilic substitution reactions, where the benzofuran derivative reacts with a dimethoxybenzyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving benzofuran derivatives.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide with structurally related acetamides, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects and Reactivity

- Dihydrobenzofuran vs. The partial saturation may enhance solubility but reduce planar stacking interactions critical for enzyme binding .

- Methoxy vs. Chloro/Trifluoromethyl Groups : The 3,4-dimethoxybenzyl group provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in patent compounds and herbicides . Methoxy groups may decrease reactivity in electrophilic substitutions but improve bioavailability compared to chloro derivatives .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide is a member of the benzofuran family, which has garnered attention in pharmacological research due to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic applications, particularly in pain management and inflammation.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C18H21NO4

- Molecular Weight : 315.36 g/mol

Research indicates that compounds within the benzofuran class often interact with cannabinoid receptors, particularly the CB2 receptor. The compound has been shown to act as a selective agonist for CB2 receptors, which are primarily involved in modulating pain and inflammation without the psychoactive effects associated with CB1 receptor activation .

Analgesic Effects

Studies have demonstrated that this compound exhibits significant analgesic properties. In preclinical models of neuropathic pain (such as spinal nerve ligation and paclitaxel-induced neuropathy), this compound effectively reversed pain responses without impairing locomotor function .

Inflammatory Response Modulation

The compound has been noted for its ability to modulate inflammatory responses. Its selective action on CB2 receptors suggests a mechanism that could reduce inflammation without the central nervous system side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids .

Study 1: Neuropathic Pain Models

In a study examining the effects of this compound on neuropathic pain models:

- Method : Spinal nerve ligation model in rats.

- Findings : The compound significantly reduced pain behavior scores compared to control groups. The analgesic effect was confirmed to be mediated through CB2 receptor activation as antagonism with a selective CB2 antagonist reversed the effects .

Study 2: Inflammation in Animal Models

Another investigation focused on the anti-inflammatory properties:

- Method : Assessment of inflammatory markers in a carrageenan-induced paw edema model.

- Results : Administration of the compound led to a marked decrease in edema and pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Analgesic Efficacy | Anti-inflammatory Efficacy |

|---|---|---|---|

| This compound | CB2 Agonist | High | Moderate |

| MDA7 (related benzofuran derivative) | CB2 Agonist | Moderate | High |

| Standard NSAIDs (e.g., Ibuprofen) | COX Inhibition | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.